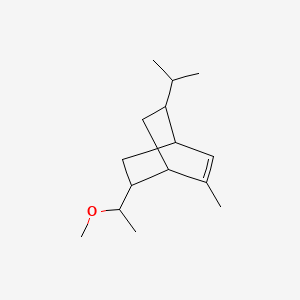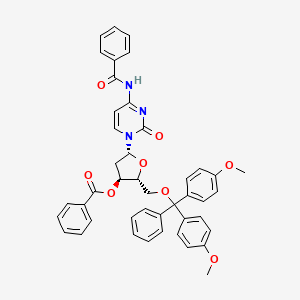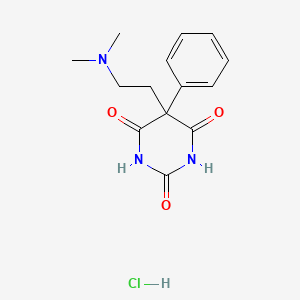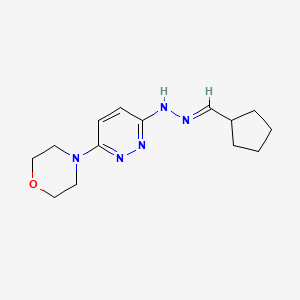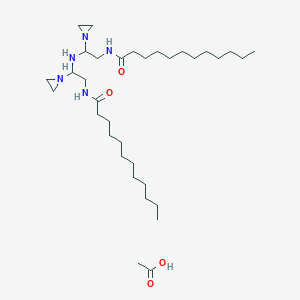
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) is a complex organic compound that combines a sugar derivative with a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) typically involves the esterification of 1,4-Anhydro-D-glucitol with (Z)-13-docosenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes involved in lipid metabolism, influencing cellular processes such as signal transduction and energy production. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Anhydro-D-glucitol (Z)-6-(9-octadecenoate): Similar structure but with a shorter fatty acid chain.
1,4-Anhydro-D-glucitol (Z)-6-(15-tetracosenoate): Similar structure but with a longer fatty acid chain.
Uniqueness
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) is unique due to its specific combination of a sugar derivative and a long-chain unsaturated fatty acid ester. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94442-21-4 |
|---|---|
Molecular Formula |
C28H52O6 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)33-23-25(30)28-27(32)24(29)22-34-28/h9-10,24-25,27-30,32H,2-8,11-23H2,1H3/b10-9-/t24-,25+,27+,28+/m0/s1 |
InChI Key |
NCAAFHNQPBZEEI-ISIURYSUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


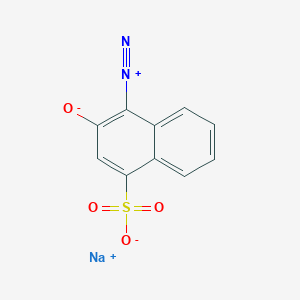
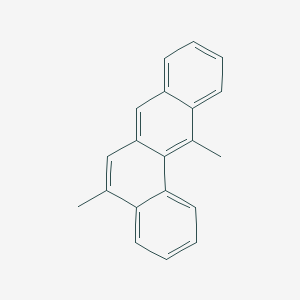
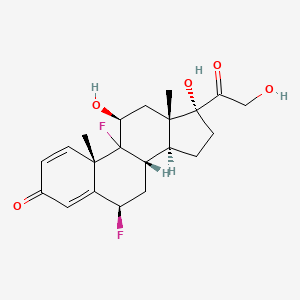
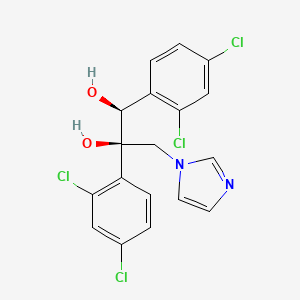
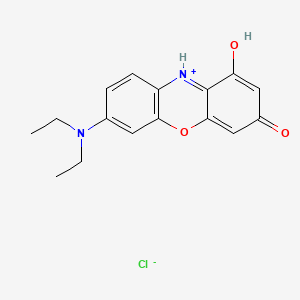
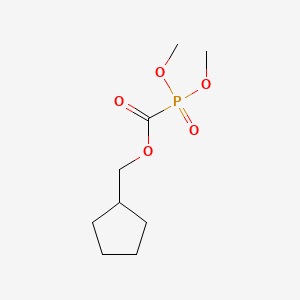
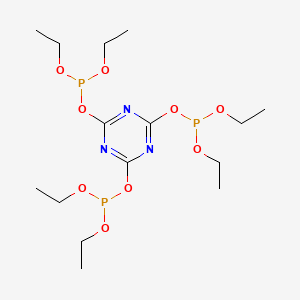
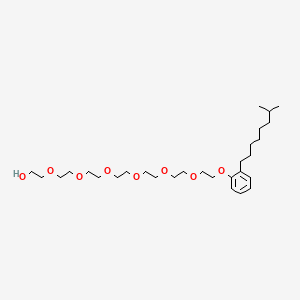
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
